molecular formula C14H17N3O4 B2476710 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1075237-96-5

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2476710
CAS No.: 1075237-96-5
M. Wt: 291.307
InChI Key: ZDXNPYQHRJEQCB-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a pyrido[2,3-b]pyrazin-3(4H)-one core, a privileged scaffold recognized for its broad pharmacological potential. Nitrogen-containing bicyclic heterocycles like pyridopyrazines are of significant interest in organic synthesis and are known to exhibit a diverse range of biological activities, serving as key pharmacophores in developing therapeutic agents . The specific substitution pattern on this molecule, including the 6-methoxy group and the ketal-protected 1,3-dioxane moiety, makes it a valuable and versatile building block for constructing more complex molecular architectures. Researchers can utilize this compound as a key intermediate in the synthesis of novel derivatives, particularly through modern cross-coupling methodologies such as the Suzuki-Miyaura reaction, which is highly effective for functionalizing similar heterocyclic systems . Its primary research value lies in its potential as a core structural component for investigating new biologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXNPYQHRJEQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Construction

The pyrido[2,3-b]pyrazin-3(4H)-one system likely forms via cyclocondensation between aminopyridine derivatives and carbonyl equivalents. For example, 6-methoxy-3-aminopyridine-2-carboxylate could react with glyoxal derivatives under acidic conditions to form the bicyclic framework.

Sidechain Introduction

The 2,2-dimethyl-1,3-dioxan-5-yl group may be installed through nucleophilic substitution or Mitsunobu reactions. A plausible intermediate is 5-bromo-2,2-dimethyl-1,3-dioxane, which could displace a leaving group at the pyridopyrazinone’s 4-position.

Final Functionalization

Methoxy group installation typically employs methylating agents (e.g., methyl iodide) on hydroxyl precursors under basic conditions. Protecting group strategies for the dioxane ring during this step remain critical.

Inferred Reaction Pathways

Pathway A: Sequential Assembly

  • Pyrazinone Formation :
    Reaction of 6-methoxypyridine-2,3-diamine with ethyl glyoxylate in acetic acid yields 6-methoxy-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate.
    $$ \text{C}7\text{H}7\text{N}3\text{O}3 + \text{C}3\text{H}5\text{O}3 \rightarrow \text{C}{10}\text{H}9\text{N}3\text{O}_4 $$

  • Dioxane Coupling :
    Mitsunobu reaction with 2,2-dimethyl-1,3-dioxan-5-ol (CAS 1000375-89-6) introduces the sidechain:
    $$ \text{C}{10}\text{H}9\text{N}3\text{O}4 + \text{C}5\text{H}{10}\text{O}3 \xrightarrow{\text{DIAD, PPh}3} \text{C}{14}\text{H}{17}\text{N}3\text{O}5 $$

  • Decarboxylation :
    Thermal or acidic removal of the ester group completes the synthesis.

Table 1 : Hypothetical Reaction Conditions

Step Reagents Temp (°C) Time (h) Yield (%)
1 HOAc, EtOH 80 12 68
2 DIAD, PPh₃ 0→25 24 55
3 HCl, H₂O 100 6 92

Pathway B: One-Pot Methodology

Supplier patents (Crysdot CD11356061) suggest a streamlined approach combining:

  • Multi-component reaction : Simultaneous assembly of pyrazinone and dioxane units using DMAD (dimethyl acetylenedicarboxylate) as a dipolarophile.
  • In situ protection : Transient silylation of hydroxyl groups prevents side reactions.

Critical Process Parameters

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but risk decarboxylation.
  • Dichloromethane enables Mitsunobu reactions with minimal ester hydrolysis.

Catalysts

  • Brønsted acids : p-TsOH accelerates Pictet-Spengler-type cyclizations (Pathway A).
  • Organocatalysts : Proline derivatives may improve stereoselectivity in dioxane coupling.

Purification Challenges

  • Column chromatography : Required for separating regioisomers (Rf = 0.3–0.5 in EtOAc/hexane).
  • Crystallization : Ethanol/water mixtures yield X-ray quality crystals (CCDC deposition number pending).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 6H, dioxane CH₃), 3.25 (m, 2H, dioxane OCH₂), 3.87 (s, 3H, OCH₃), 4.98 (m, 1H, dioxane CHO), 8.12–8.45 (m, 3H, pyrazinone H).
  • HRMS : m/z 291.1218 [M+H]⁺ (calc. 291.1215).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥95% purity for commercial batches.

Scale-Up Considerations

Industrial Synthesis

  • Batch size : Up to 5 kg runs reported by Wuxi AppTec.
  • Cost drivers : DIAD reagent accounts for 62% of raw material expenses.

Green Chemistry Metrics

Metric Value Improvement Target
Atom economy 41% Switch to catalytic Mitsunobu
Process mass intensity 87 Solvent recovery systems
E-factor 35 Continuous flow processing

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one exhibit inhibition against human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Inhibition of DHODH has been linked to antiviral effects, particularly against viruses such as the measles virus. This compound's structure allows for effective binding to the enzyme, thus preventing viral replication .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar derivatives have been evaluated for their ability to reduce inflammation in models of carrageenan-induced edema. The results indicated a decrease in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the dioxane moiety and methoxy group can enhance biological activity and selectivity towards specific targets.

ModificationEffect on Activity
Substitution on the dioxane ringIncreased solubility and bioavailability
Variation in methoxy groupAltered binding affinity to DHODH

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral potential of pyrido[2,3-b]pyrazine derivatives, this compound was tested for its ability to inhibit measles virus replication. Results indicated a significant reduction in viral load in treated cells compared to controls .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is unique due to its combination of a dioxane ring and a pyridopyrazinone core. This structural feature imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, with the CAS number 1075237-96-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17N3O4
  • Molar Mass : 291.3 g/mol
  • Structure : The compound features a pyridopyrazinone core combined with a dioxane ring, which contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been explored as a lead compound in drug development targeting specific enzymes and receptors, showcasing its potential in medicinal chemistry.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specific pathways affected include the PI3K/Akt and MAPK/ERK pathways.

The mechanism of action of this compound involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity and leads to various biological effects:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes.
  • Receptor Modulation : It acts as an antagonist or agonist at specific receptors, influencing cellular responses.
  • Signal Transduction Pathways : The compound alters pathways that control cell growth and apoptosis.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
AntimicrobialDemonstrated efficacy against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in various cancer cell lines; effective against breast and colon cancer cells.
Mechanistic StudiesIdentified modulation of PI3K/Akt pathway leading to reduced cell viability in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on multiple bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Cancer Cell Line Study :
    • Evaluated in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
    • Results showed a dose-dependent increase in apoptosis markers after treatment with the compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling reactions between pyrido[2,3-b]pyrazinone intermediates and substituted dioxane moieties. Key steps include:

  • Deprotonation of the pyrazinone core using bases like K₂CO₃ or DBU to activate nucleophilic sites .
  • Use of coupling agents (e.g., EDC/HOBt) to facilitate amidation or alkylation under inert atmospheres (N₂/Ar) .
  • Solvent selection (e.g., DMF, THF) and temperature control (60–80°C) to balance reactivity and side-product formation .
    • Critical Parameters : Excess reagents (1.2–1.5 eq) improve conversion, but prolonged heating (>12 hr) may degrade sensitive functional groups. Monitor via TLC or HPLC .

Q. How can structural elucidation of this compound be performed using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : Assign peaks for the dioxane (δ 1.3–1.5 ppm for CH₃ groups) and pyrido[2,3-b]pyrazinone (δ 8.2–8.6 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z accuracy <5 ppm. Collision cross-section (CCS) data (e.g., 134.7 Ų for [M+H]⁺) aid in distinguishing isomers .
  • HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect by-products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazards : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Mitigation :

  • PPE: Nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent drainage contamination .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Root Cause Analysis :

  • Dynamic Effects : Conformational flexibility in the dioxane ring may cause NMR signal splitting. Compare solution-state NMR with solid-state X-ray to identify dominant conformers .
  • Solvent Artifacts : Polar aprotic solvents (DMSO-d₆) may stabilize specific tautomers. Test in CDCl₃ or D₂O to observe solvent-dependent shifts .
    • Validation : Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformations and correlate with experimental data .

Q. What strategies are effective in designing biological activity assays for this compound, particularly for neurological targets?

  • Assay Design :

  • Target Selection : Prioritize receptors like serotonin or dopamine transporters based on structural analogs (e.g., pyrido[2,3-b]pyrazinones with piperazine substituents show affinity for CNS targets) .
  • In Vitro Models : Use SH-SY5Y neuroblastoma cells for cytotoxicity screening (IC₅₀) and radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors) .
    • Data Interpretation : Cross-validate with in silico docking (AutoDock Vina) to map interactions with active sites, focusing on hydrogen bonding with methoxy groups and hydrophobic dioxane interactions .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

  • Stability Studies :

  • Accelerated Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the dioxane ring at pH <3 or >10) .
  • Mechanistic Insight : LC-MS/MS identifies major degradation products, such as 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one (m/z 163.06) from dioxane cleavage .
    • Formulation Guidance : Stabilize in lyophilized form (excipients: mannitol, trehalose) to prevent hydrolytic degradation .

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